benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyethylamino group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the compound is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines, pyridines, and piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action are complex and may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Hydroxyethyl)(methyl)amino)benzoic acid
- Benzyl N-(2-hydroxyethyl)carbamate
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
Uniqueness
Benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl 4-[(2-hydroxyethylamino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c19-11-8-17-12-14-6-9-18(10-7-14)16(20)21-13-15-4-2-1-3-5-15/h1-6,17,19H,7-13H2 |
InChI Key |
HLLFOQXBYPVMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1CNCCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.